molecular formula C9H9ClN2O3 B1434776 3-(2-Chloro-6-nitrophenoxy)azetidine CAS No. 1701736-27-7

3-(2-Chloro-6-nitrophenoxy)azetidine

Cat. No. B1434776
CAS RN: 1701736-27-7
M. Wt: 228.63 g/mol
InChI Key: PFENZWSHWIWRFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another method involves photo-induced copper catalysis via [3+1] radical cascade cyclization . A versatile asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1,3-amino alcohols with excellent stereoselectivities has also been reported .


Molecular Structure Analysis

The molecular structure of 3-(2-Chloro-6-nitrophenoxy)azetidine consists of a four-membered azetidine ring with a 2-chloro-6-nitrophenoxy group attached.

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds similar to "3-(2-Chloro-6-nitrophenoxy)azetidine" involves multi-step reactions, including halogenation, coupling, and nucleophilic reactions, to yield intermediates for anticancer drugs with high yields. For instance, Zhang et al. (2019) developed a high-yield synthetic method for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate for small molecule anticancer drugs, confirming its structure through 1H NMR analysis (Zhang et al., 2019). Similarly, Denis et al. (2018) prepared 3,3-Diarylazetidines by a calcium(II)-catalyzed Friedel-Crafts reaction, highlighting the crucial role of the N-Cbz group in enhancing reactivity and allowing for further derivatization to drug-like compounds (Denis et al., 2018).

Biological Activities

The exploration of biological activities of these compounds has revealed significant antiproliferative activity against human cancer cell lines. Chimento et al. (2013) synthesized a series of 3-chloro-azetidin-2-one derivatives and investigated their effects on human breast cancer cell lines proliferation, suggesting potential as new tools for cancer treatment (Chimento et al., 2013). Additionally, compounds synthesized from azetidine derivatives have shown promising antimicrobial and antitubercular activities, indicating their potential as antimicrobial agents (Samadhiya et al., 2011).

properties

IUPAC Name

3-(2-chloro-6-nitrophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-7-2-1-3-8(12(13)14)9(7)15-6-4-11-5-6/h1-3,6,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFENZWSHWIWRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-nitrophenoxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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